REACTION_CXSMILES
|
C#C.[Na].[CH2:4]([C:7]([CH2:9][CH2:10][CH3:11])=[O:8])[CH2:5][CH3:6].[CH3:12][CH2:13]OCC>N>[CH2:4]([C:7]([CH2:9][CH2:10][CH3:11])([OH:8])[C:12]#[CH:13])[CH2:5][CH3:6] |^1:2|
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Name
|
|
Quantity
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114 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bubbling of acetylene
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 1 hour after the introduction of the sodium
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added
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Type
|
CUSTOM
|
Details
|
by crushed ice
|
Type
|
CUSTOM
|
Details
|
After acidification with 10% sulphuric acid, the ethereal phase was separated out
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |